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Compound of Interest

Compound Name: Heptafluoro-1-iodopropane

Cat. No.: B026637

For researchers, scientists, and drug development professionals, this in-depth guide provides
comprehensive information on Heptafluoro-1-iodopropane, a key reagent in the synthesis of
novel therapeutic agents. This document details its chemical identity, physicochemical
properties, and its critical role in modern medicinal chemistry, particularly in the introduction of
the heptafluoropropyl moiety into drug candidates to enhance their metabolic stability and
pharmacokinetic profiles.

Chemical Identity and Properties

Heptafluoro-1-iodopropane is a halogenated alkane that serves as a valuable source of the
heptafluoropropyl group in organic synthesis. Its unique properties make it a versatile building
block for the development of new pharmaceuticals.

CAS Number: 754-34-7[1]

Synonyms:

e 1,1,1,2,2,3,3-Heptafluoro-3-iodopropane[2]
e 1-lodoheptafluoropropane[2][3]

e 1-lodoperfluoropropane[2][3]

» Heptafluoropropyl iodide[2][3][4]
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e n-Heptafluoropropyl iodide[2]
o Perfluoropropyl iodide[2][4]

The following table summarizes the key physicochemical properties of Heptafluoro-1-

iodopropane:
Property Value
Molecular Formula C3F7I
Molecular Weight 295.93 g/mol
Appearance Colorless to light yellow or light red clear liquid
Density 2.05 g/mL at 25 °C
Melting Point -95 °C
Boiling Point 41 °C
Refractive Index 1.328

Role in Drug Development

The introduction of fluorine and fluorinated alkyl groups into drug candidates is a widely
employed strategy in medicinal chemistry to improve various properties of a molecule. The
heptafluoropropyl group, in particular, can significantly enhance the metabolic stability of a drug
by blocking sites susceptible to metabolism by cytochrome P450 enzymes. This can lead to
improved oral bioavailability and a longer duration of action. Heptafluoro-1-iodopropane is a
key reagent for introducing this beneficial moiety.

Experimental Protocol: Perfluoroalkylation of
Heterocycles via Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation
of C-C bonds, including the introduction of perfluoroalkyl groups into complex molecules. The
following is a representative experimental protocol for the perfluoroalkylation of a heterocyclic
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scaffold, a common core structure in many pharmaceuticals, using Heptafluoro-1-

iodopropane. This protocol is based on general principles of photoredox catalysis.

Materials:

Heterocyclic substrate (e.g., a substituted indole or pyridine)
Heptafluoro-1-iodopropane

Photocatalyst (e.g., Ru(bpy)3CI2 or an organic dye like Eosin Y)
Solvent (e.qg., acetonitrile or dimethylformamide)

Inert gas (e.g., nitrogen or argon)

Visible light source (e.g., blue LEDS)

Standard laboratory glassware and stirring equipment

Procedure:

Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve the
heterocyclic substrate (1.0 equivalent) and the photocatalyst (1-5 mol%) in the chosen
solvent.

Degassing: De-gas the solution by bubbling with an inert gas for 15-30 minutes to remove
oxygen, which can quench the excited state of the photocatalyst.

Addition of Reagent: Add Heptafluoro-1-iodopropane (1.5-3.0 equivalents) to the reaction
mixture under the inert atmosphere.

Initiation of Reaction: Place the reaction vessel in proximity to the visible light source and
begin vigorous stirring. The reaction is typically carried out at room temperature.

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is
consumed.
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e Work-up: Upon completion, quench the reaction and remove the solvent under reduced
pressure. The crude product is then purified using standard techniques such as column
chromatography on silica gel.

Logical Workflow of Perfluoroalkylation

The following diagram illustrates the logical workflow of the visible-light photoredox-catalyzed
perfluoroalkylation of a heterocyclic drug scaffold using Heptafluoro-1-iodopropane.
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Logical Workflow for Perfluoroalkylation
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Caption: Logical workflow for the synthesis of a heptafluoropropylated drug candidate.
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Signaling Pathway Considerations

Currently, there is no publicly available information detailing specific biological signaling
pathways that are directly modulated by Heptafluoro-1-iodopropane itself. Its primary role in
drug development is as a synthetic building block. The biological activity and the signaling
pathways affected by a drug molecule containing a heptafluoropropyl group are determined by
the overall structure of the final drug candidate and its specific protein target. The introduction
of the heptafluoropropyl group is a strategy to enhance the drug-like properties of the molecule
rather than to confer a specific signaling activity.

The diagram below illustrates the general principle of how a drug, modified with a
heptafluoropropyl group for enhanced metabolic stability, would interact with a hypothetical
signaling pathway.
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General Drug Action on a Signaling Pathway
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Caption: General principle of a drug's interaction with a signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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